molecular formula C20H33N3O B7918345 (S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

(S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

Cat. No.: B7918345
M. Wt: 331.5 g/mol
InChI Key: MAPIXEMDPPZCGS-GGYWPGCISA-N
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Description

The compound (S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS: 1354026-74-6) is a chiral small molecule with a molecular formula of C20H33N3O and a molar mass of 331.5 g/mol. Its structure features:

  • A piperidine ring substituted at the 3-position with a [(benzyl)(ethyl)amino]methyl group.
  • An (S)-configured 2-amino-3-methylbutan-1-one backbone.

The stereochemistry and substituent arrangement are critical for its interactions with biological targets, as minor structural changes can significantly alter pharmacological profiles.

Properties

IUPAC Name

(2S)-2-amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-4-22(13-17-9-6-5-7-10-17)14-18-11-8-12-23(15-18)20(24)19(21)16(2)3/h5-7,9-10,16,18-19H,4,8,11-15,21H2,1-3H3/t18?,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPIXEMDPPZCGS-GGYWPGCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)C(C(C)C)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCN(C1)C(=O)[C@H](C(C)C)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one, commonly referred to as AM95144, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure includes a piperidine ring and an amino group, which are known to contribute to various biological activities. This article reviews the biological activity of AM95144, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C20_{20}H33_{33}N3_3O
  • CAS Number : 1354026-74-6

The biological activity of AM95144 is primarily attributed to its interaction with specific receptors and enzymes within the body. It is hypothesized that the compound may exhibit:

  • Antidepressant-like effects : By modulating neurotransmitter levels, particularly serotonin and norepinephrine.
  • Anti-inflammatory properties : Through inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels in animal models
Anti-inflammatoryReduced cytokine production in vitro
AntimicrobialInhibition of bacterial growth in preliminary tests
CytotoxicityLow toxicity observed in human cell lines (HEK-293)

Case Study 1: Antidepressant Activity

In a study evaluating the antidepressant potential of AM95144, researchers administered the compound to rodent models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant effect. Additionally, biochemical assays revealed elevated levels of serotonin and norepinephrine in the brains of treated animals, supporting the hypothesis that AM95144 may act as a serotonin-norepinephrine reuptake inhibitor (SNRIs) .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of AM95144. In vitro experiments demonstrated that treatment with AM95144 led to a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that AM95144 could be beneficial in conditions characterized by chronic inflammation .

Case Study 3: Antimicrobial Activity

The antimicrobial efficacy of AM95144 was assessed against various bacterial strains. Preliminary results indicated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This positions AM95144 as a potential candidate for further development as an antimicrobial agent .

Scientific Research Applications

Neuropharmacology

(S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one exhibits potential as a modulator of neurotransmitter systems. Its structure suggests that it may interact with various receptors in the central nervous system, particularly those related to dopamine and serotonin pathways. This interaction could lead to applications in treating disorders such as:

  • Depression
  • Anxiety Disorders
  • Schizophrenia

Analgesic Properties

Research indicates that compounds similar to AM95144 have exhibited analgesic effects in preclinical models. The modulation of pain pathways through opioid receptor interactions may provide a basis for developing new analgesics that are less addictive than traditional opioids.

Antidepressant Activity

Studies have shown that compounds with similar piperidine structures can possess antidepressant-like effects in animal models. The specific mechanism of action may involve the inhibition of reuptake of neurotransmitters such as norepinephrine and serotonin.

Case Study 1: Neurotransmitter Modulation

A study published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin receptors. The findings indicated that modifications to the piperidine ring could enhance selectivity for specific serotonin receptor subtypes, potentially leading to more effective antidepressants .

Case Study 2: Pain Management

In a preclinical trial reported in Pain Research and Management, researchers evaluated the analgesic properties of a series of piperidine-based compounds. Results demonstrated that certain derivatives significantly reduced pain responses in rodent models, suggesting that AM95144 could be further investigated for its pain-relieving properties .

Synthesis and Development

The synthesis of this compound involves multiple steps, typically starting from commercially available piperidine derivatives. The process requires careful control of reaction conditions to ensure high yields and purity.

StepReaction TypeKey ReagentsExpected Outcome
1AlkylationBenzyl chlorideFormation of benzyl-piperidine derivative
2AminationEthylamineIntroduction of ethyl amine group
3ReductionLiAlH4Formation of amine from ketone

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituent groups , substitution positions , and core ring systems . Below is a systematic comparison based on available evidence:

Substituent Variations

Ethyl vs. Isopropyl Substituents
  • Target Compound: Benzyl-ethyl-amino group at piperidine 3-position (C20H33N3O) .
Ethyl vs. Cyclopropyl Substituents
  • Analog 2: Benzyl-cyclopropyl-amino group (CAS: 203047-48-7, C21H33N3O). The cyclopropyl group’s rigid, strained ring may improve target selectivity due to restricted conformational flexibility compared to ethyl .
Ethyl vs. Methyl Substituents
  • Analog 3: Benzyl-methyl-amino group (C19H29N3O). The smaller methyl group reduces steric effects, possibly enhancing solubility but decreasing binding affinity in hydrophobic pockets .

Substitution Position Variations

Piperidine 3- vs. 4-Position Substitution
  • Analog 4: Substitution at the 4-position (CAS: 1354026-74-6, C20H33N3O) alters the spatial orientation of the [(benzyl)(ethyl)amino]methyl group, which may affect hydrogen bonding or van der Waals interactions with target proteins .
Piperidine 3- vs. 2-Position Substitution

Core Ring Modifications

Piperidine vs. Pyrrolidine
  • Analog 6 : Replacing piperidine (6-membered ring) with pyrrolidine (5-membered ring, CAS: 1354029-15-4, C19H29N3O) reduces ring size, altering dihedral angles and hydrogen-bonding capacity. Pyrrolidine’s smaller size may enhance metabolic stability but limit interactions with deep binding pockets .

Structural and Functional Implications

Physicochemical Properties

Compound Substituent Position Ring Molecular Formula Molecular Weight CAS Number
Target Compound Benzyl-Ethyl 3 Piperidine C20H33N3O 331.5 1354026-74-6
Analog 1 (Isopropyl) Benzyl-Isopropyl 3 Piperidine C21H35N3O 345.5 1354024-35-3
Analog 2 (Cyclopropyl) Benzyl-Cyclopropyl 3 Piperidine C21H33N3O 343.5 203047-48-7
Analog 3 (Methyl) Benzyl-Methyl 3 Piperidine C19H29N3O 315.5 -
Analog 4 (4-Position) Benzyl-Ethyl 4 Piperidine C20H33N3O 331.5 1354026-74-6
Analog 5 (2-Position) Benzyl-Cyclopropyl 2 Piperidine C21H33N3O 343.5 1354027-37-4
Analog 6 (Pyrrolidine) Benzyl-Cyclopropyl 3 Pyrrolidine C19H29N3O 315.5 1354029-15-4

Hypothesized Bioactivity Trends

  • Lipophilicity : Larger substituents (isopropyl, benzyl) may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Target Selectivity : Cyclopropyl’s rigidity and pyrrolidine’s smaller ring could improve selectivity for specific enzymes or receptors.
  • Metabolic Stability : Piperidine derivatives generally exhibit longer half-lives than pyrrolidine analogs due to reduced ring strain .

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